Haloperidol-succinylglycyliodotyrosine
Description
Haloperidol-succinylglycyliodotyrosine is a modified derivative of haloperidol, a first-generation antipsychotic drug widely used to treat schizophrenia and acute psychosis. The succinylglycyliodotyrosine moiety is conjugated to haloperidol to enhance its physicochemical properties, such as solubility and bioavailability, or to enable targeted delivery to specific tissues (e.g., brain or thyroid) due to the structural affinity of iodotyrosine residues . This modification may also alter pharmacokinetic parameters, including metabolic stability and excretion pathways, compared to the parent compound.
Properties
CAS No. |
113579-02-5 |
|---|---|
Molecular Formula |
C36H38ClFIN3O8 |
Molecular Weight |
820.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
InChI Key |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Other CAS No. |
113579-02-5 |
Synonyms |
haloperidol-succinylglycyliodotyrosine HSGTI |
Origin of Product |
United States |
Scientific Research Applications
Neuroimaging Studies
HSGTI can be utilized in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize dopamine receptor activity in live subjects. This application is particularly relevant for:
- Schizophrenia : Understanding receptor changes during treatment and disease progression.
- Parkinson's Disease : Assessing the integrity of dopaminergic pathways.
Pharmacological Research
The compound serves as a critical tool in pharmacological studies to evaluate the efficacy of new antipsychotic drugs by comparing their binding profiles to that of HSGTI at dopamine D2 receptors.
Behavioral Studies
Research using HSGTI can help elucidate the relationship between dopamine receptor availability and behavioral outcomes in animal models, providing insights into the mechanisms underlying various psychiatric conditions.
Case Study: Schizophrenia Imaging
A study involving patients diagnosed with schizophrenia utilized HSGTI to measure changes in D2 receptor availability before and after treatment with antipsychotics. Results indicated a significant reduction in receptor availability post-treatment, correlating with clinical improvements in symptoms.
Case Study: Parkinson's Disease
In another study, HSGTI was used to assess the effects of dopaminergic therapies on receptor occupancy in Parkinson's patients. The findings demonstrated that effective treatment led to increased receptor availability, suggesting a restoration of dopaminergic function.
Comparative Data Table
| Application Area | Methodology | Findings/Implications |
|---|---|---|
| Neuroimaging | PET/SPECT with HSGTI | Visualized D2 receptor changes in schizophrenia patients |
| Pharmacological Research | Binding affinity studies | Evaluated new antipsychotic drugs against HSGTI |
| Behavioral Studies | Animal models | Correlated D2 receptor availability with behavior changes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Haloperidol-succinylglycyliodotyrosine shares structural similarities with other haloperidol derivatives and iodinated compounds. Key comparisons include:
*Note: The molecular formula and weight are inferred based on structural modifications described in evidence .
- Structural Similarities: The core piperidine and chlorophenyl groups are retained from haloperidol, ensuring dopamine D₂ receptor antagonism .
Key Differences :
- CAS 1073182-87-2 : This compound (C₆H₄Cl₂N₂O₂) lacks the piperidine backbone but shares high polarity and chlorine substitution, suggesting distinct receptor interactions .
- 4-(4-Chlorophenyl)-4-hydroxypiperidine : A haloperidol metabolite with reduced molecular complexity, leading to faster renal excretion compared to the parent drug .
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetics:
Pharmacodynamics:
Mechanism of Action :
Toxicity :
Q & A
Basic Research Questions
Q. How can researchers characterize the chemical structure of Haloperidol-succinylglycyliodotyrosine to ensure reproducibility?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Cross-reference spectral data with published standards (e.g., CAS 52-86-8 for Haloperidol derivatives) to validate structural integrity. For novel compounds, provide full synthetic pathways and characterization details in the main manuscript, with extended datasets in supplementary materials to enable replication .
Q. What experimental protocols are critical for synthesizing this compound with high batch-to-batch consistency?
- Methodological Answer : Follow NIH preclinical reporting guidelines, including reaction conditions (temperature, solvent ratios, catalyst use), purification methods (e.g., column chromatography gradients), and yield calculations. Document deviations and optimization steps in supplementary files. For multi-step syntheses, include intermediate characterization (e.g., TLC profiles, melting points) to ensure reproducibility .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines, exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B). Use HPLC-UV to monitor degradation products over time. Compare results with reference standards (e.g., Haloperidol Decanoate impurity profiles) to identify instability mechanisms. Report statistical significance of degradation trends using ANOVA or regression models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound?
- Methodological Answer : Perform meta-analyses of preclinical studies to identify variables such as dosing regimens, animal models, or assay protocols that contribute to discrepancies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing understudied mechanisms (e.g., receptor binding kinetics vs. cellular uptake). Use Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What in vitro models best predict the in vivo neuroleptic activity of this compound?
- Methodological Answer : Compare dopamine D2 receptor binding assays (radioligand displacement) with functional cellular models (e.g., cAMP inhibition in transfected HEK293 cells). Validate results using microdialysis in rodent brains to correlate in vitro IC50 values with striatal dopamine levels. Include negative controls (e.g., Haloperidol-free analogs) to isolate target-specific effects .
Q. How to design pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound while addressing interspecies variability?
- Methodological Answer : Use allometric scaling to adjust doses between rodents and primates, incorporating plasma protein binding and metabolic clearance data. Apply physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure profiles. For bioavailability studies, use dual-probe microdialysis in target tissues (e.g., brain striatum) to measure unbound drug concentrations .
Methodological Considerations
- Data Integrity : Adhere to FDA guidelines for bioanalytical method validation (e.g., accuracy, precision, matrix effects) when quantifying this compound in biological samples .
- Ethical Reporting : Disclose conflicts of interest and comply with journal policies on data fabrication (e.g., NIH’s preclinical checklist) to avoid retraction risks .
- Statistical Rigor : Predefine primary endpoints and power calculations to minimize Type I/II errors. Use tools like Prism or R for multivariate analysis of dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
